

5-Fluoro-2-methoxypyrimidin-4(3H)-one

molecular weight and formula

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Compound of Interest

Compound Name: 5-Fluoro-2-methoxypyrimidin-4(3H)-one

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A Technical Overview of 5-Fluoro-2-methoxypyrimidin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

This document provides essential physicochemical data for **5-Fluoro-2-methoxypyrimidin-4(3H)-one**, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The information is presented to support research and development activities.

Core Molecular Data

The fundamental molecular properties of **5-Fluoro-2-methoxypyrimidin-4(3H)-one** have been computationally determined and are summarized below. These values are critical for stoichiometric calculations, analytical method development, and structural activity relationship (SAR) studies.

Property	Value	Citation
Molecular Formula	C ₅ H ₅ FN ₂ O ₂	[1][2]
Molecular Weight	144.10 g/mol	[1][2][3]
Monoisotopic Mass	144.03350557 Da	[2]

Experimental Protocols

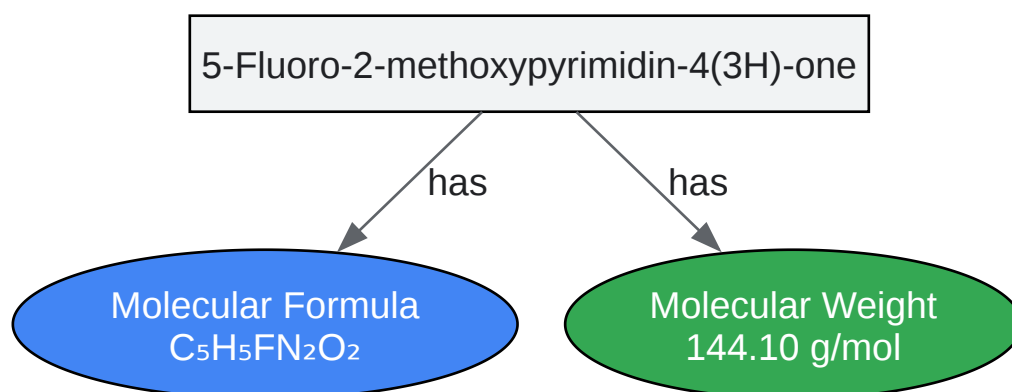
The determination of the molecular formula and weight for a novel or synthesized compound like **5-Fluoro-2-methoxypyrimidin-4(3H)-one** typically involves a combination of the following standard analytical techniques:

- **Mass Spectrometry (MS):** High-resolution mass spectrometry (HRMS), such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a time-of-flight (TOF) or Orbitrap analyzer, is the primary method for accurately determining the monoisotopic mass. The high precision of this technique allows for the confident deduction of the elemental composition and, therefore, the molecular formula.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H NMR, ^{13}C NMR, and ^{19}F NMR spectroscopy are used to elucidate the chemical structure of the molecule. The integration and splitting patterns of the signals confirm the number and connectivity of hydrogen, carbon, and fluorine atoms, validating the structure corresponding to the molecular formula.
- **Elemental Analysis:** This combustion-based technique provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. The experimental percentages are compared against the theoretical values calculated from the proposed molecular formula to confirm its accuracy.

These methods are foundational in chemical characterization and are standard procedures in synthetic and analytical chemistry laboratories.

Data Visualization

The logical relationship between the compound's name and its core physicochemical properties is illustrated below.



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Fig 1. Core properties of the target compound.

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References

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